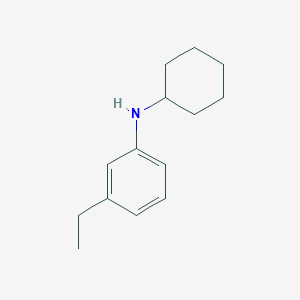
N-Cyclohexyl-3-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Aplicaciones Científicas De Investigación
N-Cyclohexyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
N-Ethylaniline: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .
Propiedades
Número CAS |
516490-59-8 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-ethylaniline |
InChI |
InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3 |
Clave InChI |
QXGRWCOMSGTMML-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


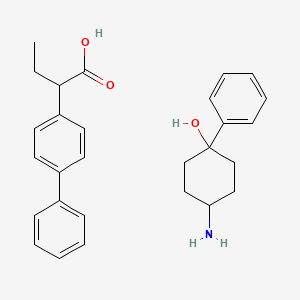
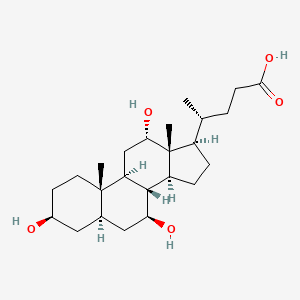
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
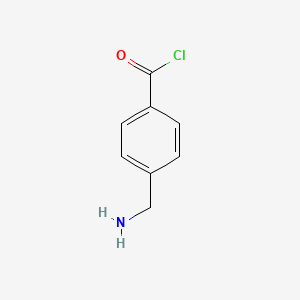
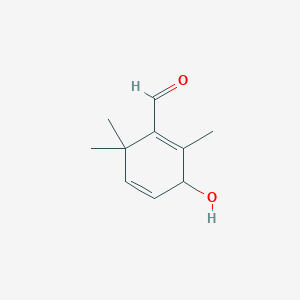
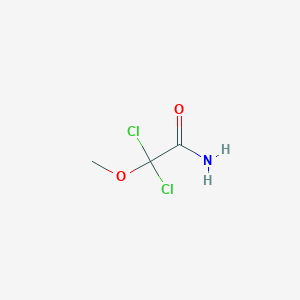
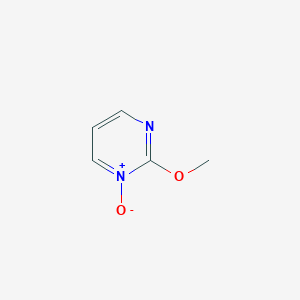
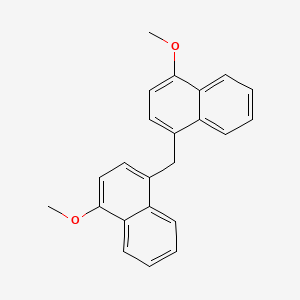
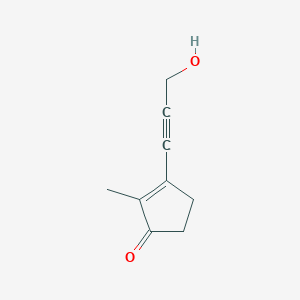
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
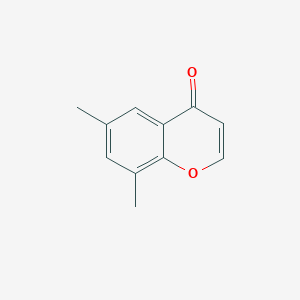
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)

![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
